5-Ethyl-2-methylpiperidine-1-carbonyl chloride
Description
5-Ethyl-2-methylpiperidine-1-carbonylchloride is an organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
5-ethyl-2-methylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-3-8-5-4-7(2)11(6-8)9(10)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
JXSCMBOCDDYBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N(C1)C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylpiperidine-1-carbonylchloride typically involves the reaction of 5-Ethyl-2-methylpiperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:
5-Ethyl-2-methylpiperidine+Phosgene→5-Ethyl-2-methylpiperidine-1-carbonylchloride
Industrial Production Methods
In an industrial setting, the production of 5-Ethyl-2-methylpiperidine-1-carbonylchloride involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylpiperidine-1-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted piperidine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-Ethyl-2-methylpiperidine and carbon dioxide.
Reduction: It can be reduced to form 5-Ethyl-2-methylpiperidine.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Reduction Agents: Hydrogen gas with a metal catalyst or lithium aluminum hydride.
Major Products Formed
Substituted Piperidine Derivatives: Depending on the nucleophile used.
5-Ethyl-2-methylpiperidine: From hydrolysis or reduction reactions.
Scientific Research Applications
5-Ethyl-2-methylpiperidine-1-carbonylchloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylpiperidine-1-carbonylchloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: A structurally related compound with a pyridine ring instead of a piperidine ring.
2-Methylpiperidine: Lacks the ethyl group at the 5-position.
1-Ethyl-4-methylpiperidine: Has a different substitution pattern on the piperidine ring.
Uniqueness
5-Ethyl-2-methylpiperidine-1-carbonylchloride is unique due to the presence of both an ethyl and a methyl group on the piperidine ring, as well as the carbonyl chloride functional group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
